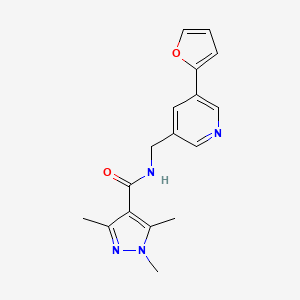![molecular formula C22H18N2OS B2629055 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide CAS No. 306980-43-8](/img/structure/B2629055.png)
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 306980-62-1 . It has a molecular weight of 308.4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 308.4 . The InChI code provides a detailed view of its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide serves as a precursor in the synthesis of various pharmacologically active molecules. For example, derivatives of this compound have been synthesized and characterized to explore their potential as antileukotrienic agents. Such derivatives have shown promising results in in-vitro cytotoxicity testing using a microplate colorimetric acid phosphatase assay and antiplatelet activity evaluation using an in-vitro test in human platelet-rich plasma, indicating potential therapeutic applications in conditions mediated by leukotrienes and platelet aggregation (Jampílek et al., 2004).
Antimicrobial Studies
Research into the antimicrobial properties of sulfanilamide derivatives, including structures related to this compound, has been conducted. These studies involve synthesis, characterization, and evaluation against various bacterial and fungal strains. However, results have shown that modifications to the benzene ring structure do not significantly enhance antibacterial activity, and none of the tested compounds exhibited antifungal activity (Lahtinen et al., 2014).
Catalytic Applications
The compound and its derivatives have been explored for their utility in catalysis. For instance, coordination chemistry involving dinucleating P2N2S ligands has been studied for the preparation and characterization of cationic palladium complexes. These complexes have been found to catalyze the vinyl-addition polymerization of norbornene, demonstrating the compound's potential in facilitating polymerization reactions and its relevance in materials science (Siedle et al., 2007).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds bearing the sulfamoyl moiety, relevant to this compound, has yielded a variety of novel compounds. These have been evaluated for their antimicrobial properties, with some displaying promising antibacterial activity. Such studies underscore the compound's versatility as a building block in medicinal chemistry for the development of new therapeutic agents (Darwish et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-10-19(11-8-15)26-21-12-9-18(13-17(21)14-23)24-22(25)20-6-4-3-5-16(20)2/h3-13H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOIFYQSYFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)
![[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2628973.png)
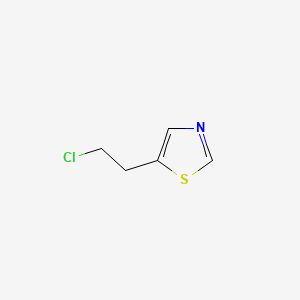
![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)

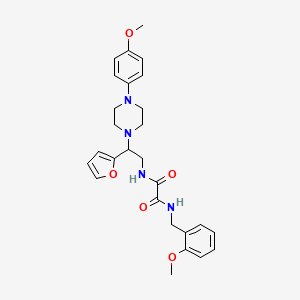
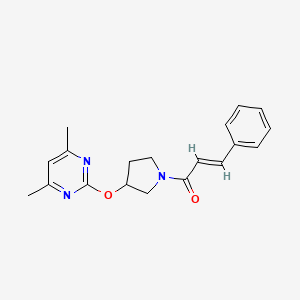
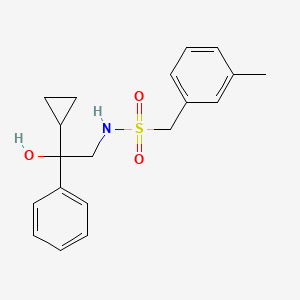
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)
![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)

